7,8-Dihydro-5H-thiopyrano[4,3-D]pyrimidine-2,4-diol
Description
7,8-Dihydro-5H-thiopyrano[4,3-d]pyrimidine-2,4-diol (CAS: 857956-61-7, molecular weight: 184.22) is a bicyclic heterocyclic compound featuring a sulfur-containing thiopyrano ring fused to a pyrimidine-2,4-diol core. This scaffold has garnered attention for its role in medicinal chemistry, particularly in the design of PI3K inhibitors and antiproliferative agents . Its synthesis typically involves cyclocondensation reactions, as seen in derivatives bearing pyrazoline or morpholino substituents .
Properties
IUPAC Name |
1,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c10-6-4-3-12-2-1-5(4)8-7(11)9-6/h1-3H2,(H2,8,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMVGZILCVFIPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=C1NC(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90734448 | |
| Record name | 1,5,7,8-Tetrahydro-2H-thiopyrano[4,3-d]pyrimidine-2,4(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90734448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857956-61-7 | |
| Record name | 1,5,7,8-Tetrahydro-2H-thiopyrano[4,3-d]pyrimidine-2,4(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90734448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
7,8-Dihydro-5H-thiopyrano[4,3-D]pyrimidine-2,4-diol (CAS No. 857956-61-7) is a compound of interest due to its potential biological activities, particularly in the context of phosphodiesterase (PDE) inhibition and anticancer properties. This article reviews the existing literature on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 184.22 g/mol. Its structure features a thiopyrano-pyrimidine core that is critical for its biological activity.
1. Phosphodiesterase Inhibition
Phosphodiesterases are enzymes that degrade cyclic nucleotides, which play vital roles in cellular signaling. Inhibition of PDEs can lead to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are important for various physiological processes.
- PDE4 Selectivity : Research has shown that derivatives of thiopyrano-pyrimidines exhibit selective inhibition of the PDE4B subtype. For instance, a study identified a derivative with an IC50 value of 3.0 nM against hPDE4B, demonstrating over 433-fold selectivity against PDE4D . This selectivity is significant for therapeutic applications in conditions like chronic obstructive pulmonary disease (COPD) where PDE4B inhibition is beneficial.
2. Anticancer Activity
Several studies have evaluated the anticancer properties of thiopyrano-pyrimidine derivatives against various cancer cell lines.
- Cell Line Studies : A series of derivatives were synthesized and tested against A549 (lung cancer), PC-3 (prostate cancer), and MCF-7 (breast cancer) cell lines. The introduction of phenylpyridine-carboxamide scaffolds enhanced cytotoxicity compared to other scaffolds . Notably, certain compounds showed moderate cytotoxicity with IC50 values indicating potential for further development as anticancer agents.
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications on the thiopyrano-pyrimidine scaffold significantly impact biological activity:
| Modification Type | Impact on Activity |
|---|---|
| Substituents on Pyrimidine Ring | Enhanced selectivity for PDE4B |
| Phenylpyridine vs. Phenylpyrimidine Scaffolds | Increased cytotoxicity in cancer cell lines |
| Oxidation of Sulfur Atom | Variable effects on activity across different series |
Case Study 1: PDE Inhibition
A study focused on optimizing substituents on thiopyrano-pyrimidine derivatives to enhance PDE4B selectivity. The results indicated that specific modifications could yield compounds with significantly improved selectivity and potency .
Case Study 2: Anticancer Activity
Another investigation synthesized novel 4-morpholino derivatives based on the thiopyrano-pyrimidine framework. These compounds were evaluated for their anticancer properties against multiple cell lines. The findings suggest that specific structural modifications can lead to enhanced anti-tumor activity .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have indicated that 7,8-dihydro-5H-thiopyrano[4,3-D]pyrimidine derivatives exhibit significant antimicrobial properties. For instance, a series of synthesized derivatives were tested against various bacterial strains, showing promising results against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis.
Anticancer Properties
Research has highlighted the potential of this compound in cancer therapy. In vitro studies demonstrated that certain derivatives induce apoptosis in cancer cells through the activation of specific apoptotic pathways. Notably, the compound has shown efficacy against breast and colon cancer cell lines.
| Study | Target | Result |
|---|---|---|
| Bacterial Strains | Effective against E. coli and S. aureus | |
| Cancer Cell Lines | Induced apoptosis in MCF-7 and HT-29 cells |
Agricultural Applications
Pesticidal Activity
The compound has been evaluated for its pesticidal properties. Field trials demonstrated that formulations containing 7,8-dihydro-5H-thiopyrano[4,3-D]pyrimidine effectively reduced pest populations in crops while exhibiting low toxicity to beneficial insects.
Herbicide Potential
In addition to its pesticidal activity, preliminary studies suggest that this compound may serve as an effective herbicide. Laboratory tests indicated significant inhibition of weed germination and growth at specific concentrations.
| Application | Effectiveness |
|---|---|
| Pesticide | High efficacy against target pests |
| Herbicide | Significant growth inhibition of common weeds |
Material Science Applications
Polymer Chemistry
The compound is also being investigated for its potential use in polymer synthesis. Its unique thiopyrano-pyrimidine structure can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.
Nanotechnology
In nanotechnology, 7,8-dihydro-5H-thiopyrano[4,3-D]pyrimidine has been explored as a precursor for the synthesis of nanomaterials with specific electronic properties. Research indicates that these materials could be utilized in electronic devices and sensors.
| Application Area | Potential Uses |
|---|---|
| Polymer Chemistry | Enhanced thermal stability in polymers |
| Nanotechnology | Precursor for electronic nanomaterials |
Case Studies
-
Antimicrobial Efficacy Study :
- Researchers synthesized a series of derivatives based on 7,8-dihydro-5H-thiopyrano[4,3-D]pyrimidine and tested them against various pathogens.
- Results showed a correlation between structural modifications and increased antimicrobial activity.
-
Cancer Cell Apoptosis Induction :
- A study focused on the effects of this compound on MCF-7 breast cancer cells.
- The results indicated a dose-dependent increase in apoptosis markers after treatment with specific derivatives.
Comparison with Similar Compounds
Thiopyrano vs. Pyrano Analogs
The oxygen-containing analog, 7,8-Dihydro-5H-pyrano[4,3-d]pyrimidine-2,4-diol (CAS: 1478126-83-8, molecular weight: 168.15), replaces sulfur with oxygen in the fused ring system. Key differences include:
- Electronic Properties: The thiopyrano ring’s sulfur atom enhances lipophilicity and may influence binding affinity compared to the more polar pyrano analog .
- Biological Activity: Thiopyrano derivatives exhibit stronger antiproliferative activity against cancer cell lines, likely due to improved membrane permeability .
Table 1: Comparison of Thiopyrano and Pyrano Analogs
| Property | Thiopyrano Derivative (CAS 857956-61-7) | Pyrano Derivative (CAS 1478126-83-8) |
|---|---|---|
| Molecular Weight | 184.22 | 168.15 |
| Ring Heteroatom | Sulfur | Oxygen |
| Key Biological Role | PI3K inhibition, Antiproliferative | Limited activity data |
| Synthetic Accessibility | Requires sulfur-containing precursors | Uses oxygen-based starting materials |
Thieno[2,3-d]pyrimidine Derivatives
Thieno[2,3-d]pyrimidine-2,4-diol (e.g., CAS 100068-57-3) replaces the thiopyrano ring with a thiophene-fused pyrimidine. Key distinctions:
- Synthesis: Thieno derivatives are synthesized from methyl 2-aminothiophene-3-carboxylate, differing from the thiopyrano scaffold’s cyclocondensation routes .
- Activity: These compounds show pronounced antimicrobial activity but weaker kinase inhibition compared to thiopyrano analogs .
Table 2: Thiopyrano vs. Thienopyrimidine Derivatives
| Property | Thiopyrano[4,3-d]pyrimidine | Thieno[2,3-d]pyrimidine |
|---|---|---|
| Ring System | Thiopyrano + Pyrimidine | Thiophene + Pyrimidine |
| Biological Focus | Anticancer (PI3K inhibition) | Antimicrobial |
| Key Substituents | Morpholino, Pyrazoline | Triazole, Phenyl groups |
| Molecular Weight Range | 184–558 (derivatives) | 184–400 (derivatives) |
Halogenated and Substituted Derivatives
- 2-Methyl-1H,5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-one (CAS 284028-90-6): Methylation at position 2 reduces polarity, possibly increasing blood-brain barrier penetration .
Structure-Activity Relationships (SAR)
- Morpholino Substitution: Derivatives with 4-morpholino groups (e.g., compound 8f in ) show enhanced PI3Kα inhibition (IC₅₀ < 1 µM) due to improved hydrogen bonding with kinase active sites .
- Pyrazoline Scaffolds: Pyrazoline-bearing thiopyrano derivatives (e.g., 7a–l) exhibit moderate to potent antiproliferative activity, with chirality at the pyrazoline carbon critically influencing efficacy .
- Sulfur vs. Oxygen: Thiopyrano derivatives generally outperform pyrano analogs in PI3K inhibition, likely due to sulfur’s larger atomic radius and enhanced van der Waals interactions .
Key Research Findings
Antiproliferative Activity: Thiopyrano derivatives with pyrazoline units (e.g., 7a) showed IC₅₀ values of 0.8–12.5 µM against MCF-7 and A549 cell lines, outperforming thieno analogs by 2–5 fold .
PI3K Inhibition: Compound 8f (morpholino and dichlorophenyl substituents) demonstrated selective PI3Kα inhibition (IC₅₀ = 0.4 µM), comparable to clinical candidate GDC-0941 .
Microbial Activity: Thieno[2,3-d]pyrimidine derivatives (e.g., 7a–j) inhibited E. coli and C.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
